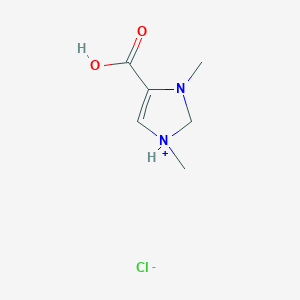
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
The synthesis of 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be achieved through several methods. One common approach involves the reaction of 1,3-dimethylimidazole with chloroacetic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial production methods often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the use of ammonium acetate and urotropine in the presence of a suitable solvent .
Análisis De Reacciones Químicas
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes . These actions contribute to its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazole derivatives such as:
1,3-Dimethylimidazole: Similar in structure but lacks the carboxyl group, making it less versatile in certain chemical reactions.
2-Methylimidazole: Contains a methyl group at the 2-position, which can influence its reactivity and biological activity.
4,5-Dimethylimidazole: Contains additional methyl groups, which can affect its solubility and chemical properties.
Propiedades
Número CAS |
51800-07-8 |
|---|---|
Fórmula molecular |
C6H11ClN2O2 |
Peso molecular |
178.62 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,2-dihydroimidazol-1-ium-4-carboxylic acid;chloride |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-7-3-5(6(9)10)8(2)4-7;/h3H,4H2,1-2H3,(H,9,10);1H |
Clave InChI |
ZLGAAIPJLZHQTJ-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CN(C(=C1)C(=O)O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


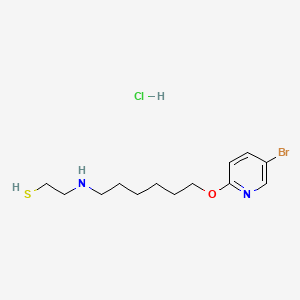
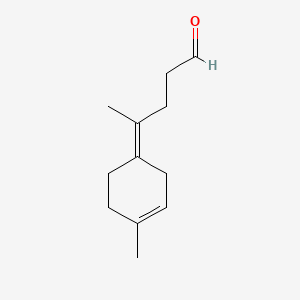

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)



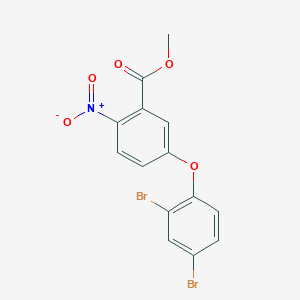

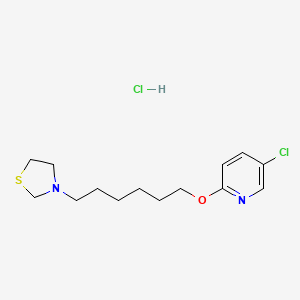
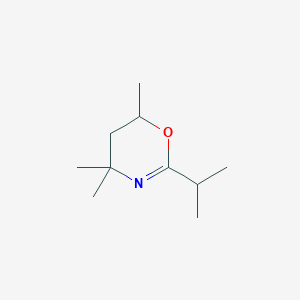
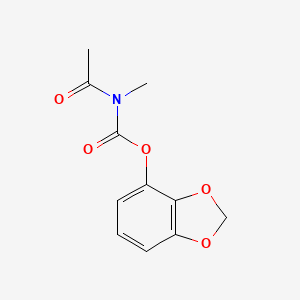
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
